5-Bromoisoquinoline-1-carboxamide
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Overview
Description
- The brominated isoquinoline is then reacted with an appropriate amine to introduce the carboxamide group.
- This step typically involves heating the brominated isoquinoline with the amine in a suitable solvent under reflux conditions.
Industrial Production Methods
Industrial production of 5-Bromoisoquinoline-1-carboxamide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromoisoquinoline-1-carboxamide typically involves the bromination of isoquinoline followed by the introduction of a carboxamide group. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of sulfuric acid. The reaction is carried out at low temperatures to control the reaction rate and prevent side reactions .
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Bromination of Isoquinoline
- Isoquinoline is dissolved in concentrated sulfuric acid and cooled to 0°C.
- N-bromosuccinimide is added slowly while maintaining the temperature between -22°C and -26°C.
- The reaction mixture is stirred for several hours, and the product is isolated by neutralizing the acid and extracting with diethyl ether.
Chemical Reactions Analysis
Types of Reactions
5-Bromoisoquinoline-1-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinoline derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
5-Bromoisoquinoline-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 5-Bromoisoquinoline-1-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the MAPKs/NF-κB pathway, which plays a crucial role in inflammation and cell migration . By inhibiting this pathway, the compound can reduce the production of pro-inflammatory mediators and prevent cell migration, making it a potential candidate for the treatment of inflammatory diseases.
Comparison with Similar Compounds
Similar Compounds
5-Bromoisoquinoline: A closely related compound that lacks the carboxamide group.
Isoquinoline-1-carboxamide: Similar structure but without the bromine atom.
Quinoline-1-carboxamide: A related compound with a quinoline core instead of isoquinoline.
Uniqueness
5-Bromoisoquinoline-1-carboxamide is unique due to the presence of both the bromine atom and the carboxamide group, which confer distinct chemical and biological properties. The bromine atom enhances the compound’s reactivity in substitution reactions, while the carboxamide group contributes to its potential biological activities .
Properties
Molecular Formula |
C10H7BrN2O |
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Molecular Weight |
251.08 g/mol |
IUPAC Name |
5-bromoisoquinoline-1-carboxamide |
InChI |
InChI=1S/C10H7BrN2O/c11-8-3-1-2-7-6(8)4-5-13-9(7)10(12)14/h1-5H,(H2,12,14) |
InChI Key |
FSOGJEJXPDKTDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=O)N)C(=C1)Br |
Origin of Product |
United States |
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